molecular formula C7H5F2NO2 B1356784 2-Amino-3,6-difluorobenzoic acid CAS No. 825654-54-4

2-Amino-3,6-difluorobenzoic acid

Cat. No.: B1356784
CAS No.: 825654-54-4
M. Wt: 173.12 g/mol
InChI Key: SQDLZADADYUWLA-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 6 positions, and an amino group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,6-difluorobenzoic acid followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 3 position. The resulting 3-nitro-2,6-difluorobenzoic acid is then reduced to the amino derivative using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, continuous flow reactors may be used to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Boron reagents and palladium catalysts.

Major Products Formed

    3-Nitro-2,6-difluorobenzoic acid: Formed during nitration.

    This compound: Formed during reduction.

    Coupled Products: Formed during coupling reactions with various boron reagents.

Scientific Research Applications

2-Amino-3,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-difluorobenzoic acid depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, participating in substitution and coupling reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Similar structure but lacks the amino group.

    2-Amino-4,5-difluorobenzoic acid: Similar structure with different fluorine atom positions.

    2-Amino-5-fluorobenzoic acid: Contains only one fluorine atom.

Uniqueness

2-Amino-3,6-difluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

2-amino-3,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDLZADADYUWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591943
Record name 2-Amino-3,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825654-54-4
Record name 2-Amino-3,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825654-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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